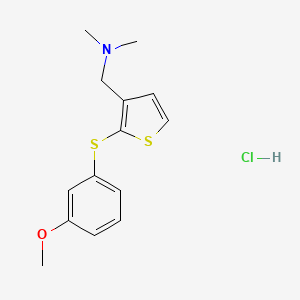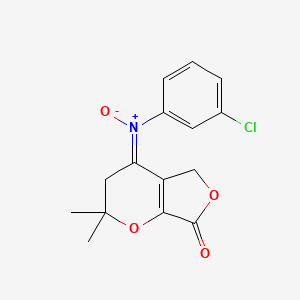
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide is a complex organic compound characterized by its unique furo-pyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide typically involves multi-step organic reactions. One common method starts with the preparation of the furo-pyran core, followed by the introduction of the 3-chlorophenyl group and the imino functionality. The final step involves the oxidation to form the N-oxide.
Formation of the Furo-Pyran Core: This can be achieved through a cyclization reaction involving suitable precursors under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced.
Formation of the Imino Group: This can be done through a condensation reaction with an appropriate amine.
Oxidation to N-Oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the N-oxide group or other parts of the molecule.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Condensation: The imino group can engage in condensation reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Condensation: Aldehydes or ketones under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the N-oxide would yield the corresponding amine, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against specific targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one: The parent compound without the N-oxide group.
3,4-Dihydro-4-((3-bromophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one: A similar compound with a bromine atom instead of chlorine.
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N,N-dioxide: A compound with an additional N-oxide group.
Uniqueness
The presence of the N-oxide group in 3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide imparts unique chemical properties, such as increased polarity and potential reactivity, which can be advantageous in certain applications compared to its non-oxidized counterparts.
Properties
CAS No. |
117612-01-8 |
|---|---|
Molecular Formula |
C15H14ClNO4 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,2-dimethyl-7-oxo-3,5-dihydrofuro[3,4-b]pyran-4-imine oxide |
InChI |
InChI=1S/C15H14ClNO4/c1-15(2)7-12(11-8-20-14(18)13(11)21-15)17(19)10-5-3-4-9(16)6-10/h3-6H,7-8H2,1-2H3/b17-12+ |
InChI Key |
QEXIKJWWQLKBGT-SFQUDFHCSA-N |
Isomeric SMILES |
CC1(C/C(=[N+](/C2=CC(=CC=C2)Cl)\[O-])/C3=C(O1)C(=O)OC3)C |
Canonical SMILES |
CC1(CC(=[N+](C2=CC(=CC=C2)Cl)[O-])C3=C(O1)C(=O)OC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


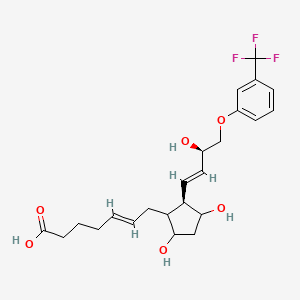
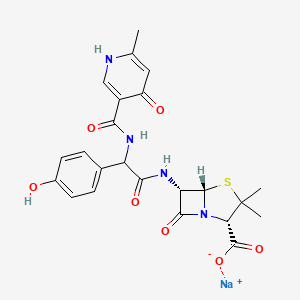
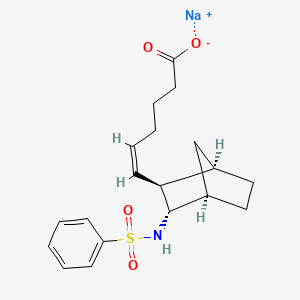

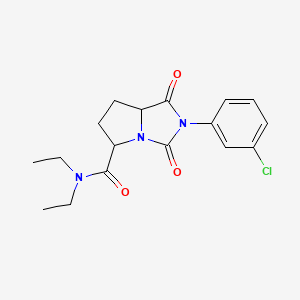
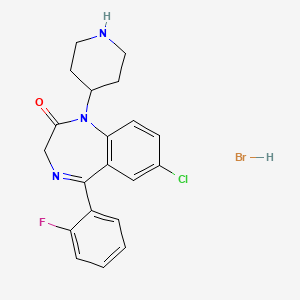
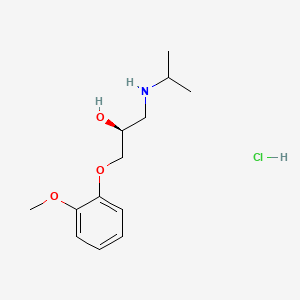
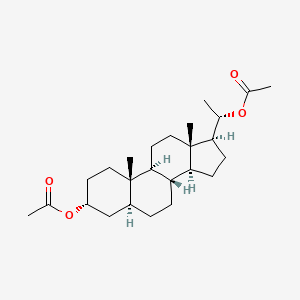

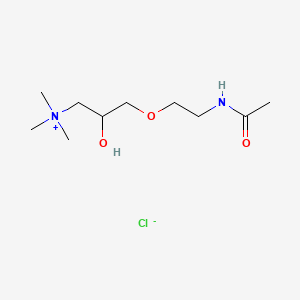
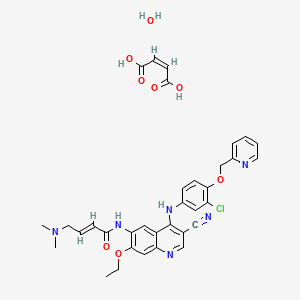
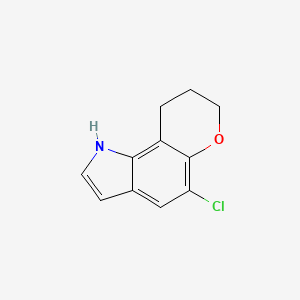
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
